4-Benzamido-N-(4-benzamidophenyl)benzamide
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Overview
Description
4-Benzamido-N-(4-benzamidophenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This compound is characterized by the presence of three benzamide groups, making it a complex and unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzamido-N-(4-benzamidophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamides typically involves the reaction of benzoic acid with ammonia or amines at high temperatures. The use of catalysts such as boric acid can enhance the reaction efficiency. The product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-Benzamido-N-(4-benzamidophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
4-Benzamido-N-(4-benzamidophenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension and inflammation.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Benzamido-N-(4-benzamidophenyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of soluble epoxide hydrolase by binding to its active site, thereby preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition can lead to various physiological effects, such as reduced inflammation and improved vascular function.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(4-aminophenyl)benzamide: Known for its applications in pharmaceuticals.
Uniqueness
4-Benzamido-N-(4-benzamidophenyl)benzamide is unique due to its complex structure with multiple benzamide groups. This complexity allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
87706-91-0 |
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Molecular Formula |
C27H21N3O3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-benzamido-N-(4-benzamidophenyl)benzamide |
InChI |
InChI=1S/C27H21N3O3/c31-25(19-7-3-1-4-8-19)28-22-13-11-21(12-14-22)27(33)30-24-17-15-23(16-18-24)29-26(32)20-9-5-2-6-10-20/h1-18H,(H,28,31)(H,29,32)(H,30,33) |
InChI Key |
BFMYIJSTQRXORV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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